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Compound Name: )
tetramethyl-1,3,2-dioxaborolane

cat. No.: B1351171

For Researchers, Scientists, and Drug Development Professionals

Benzofuran boronic esters are a pivotal class of compounds, serving as versatile building
blocks in organic synthesis and as key structural motifs in medicinal chemistry.[1][2][3] Their
utility, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and
unambiguous methods for structure determination.[4] This guide provides an in-depth overview
of the core analytical techniques employed for the structural elucidation of these molecules,
complete with experimental protocols and representative data.

Core Spectroscopic and Analytical Techniques

The definitive identification of benzofuran boronic esters relies on a synergistic combination of
spectroscopic methods. While techniques like NMR, Mass Spectrometry, and Infrared
Spectroscopy provide crucial information about the molecular framework and functional groups,
X-ray Crystallography offers the ultimate confirmation of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For benzofuran boronic esters, a combination of 1H, 13C, and 1B NMR is
essential.
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* 1H NMR Spectroscopy: Provides information on the number, environment, and connectivity
of protons. The spectra of benzofuran boronic esters show characteristic signals for the
aromatic protons of the benzofuran core and the protons of the boronic ester group (e.g., the
methyl groups of a pinacol ester). Protons on the benzofuran ring typically appear in the
downfield region (& = 7.0-7.8 ppm).[1]

13C NMR Spectroscopy: Reveals the number and type of carbon atoms. The benzofuran
carbons resonate in the aromatic region (6 = 110-160 ppm), while the carbons of a typical
pinacol boronic ester appear in the upfield region (e.g., & = 84 ppm for the quaternary
carbons and & = 25 ppm for the methyl carbons).[1][5]

1B NMR Spectroscopy: This is a crucial technique for confirming the formation and
coordination state of the boronic ester. Boronic esters with a trigonal planar (sp2-hybridized)
boron atom typically show a broad signal in the range of & = 20—30 ppm.[6] Tetracoordinated
boron species, which can form in the presence of Lewis bases, exhibit signals at higher
fields (& = 2—10 ppm).[5][7]

The logical workflow for using these NMR techniques is to start with simple 1D spectra to
identify key functional groups and then use 2D techniques (like COSY, HSQC, and HMBC) to
piece together the molecular structure.
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A logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide structural information through analysis of fragmentation patterns. High-resolution mass
spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Techniques like electrospray ionization (ESI) are well-suited for these compounds.[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule. For benzofuran
boronic esters, characteristic absorption bands include B-O stretching (typically around 1300-
1360 cm~1), C=C stretching for the aromatic rings, and C-O-C stretching of the furan and ester
moieties.[1][6]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It
provides precise information on bond lengths, bond angles, and the overall 3D arrangement of
atoms in the solid state, confirming the connectivity and stereochemistry of the molecule.[1][9]
[10][11]

Summary of Quantitative Data

The following tables summarize typical spectroscopic data for a representative benzofuran
boronic ester, such as benzofuran-2-boronic acid pinacol ester.

Table 1: Typical *H NMR Spectroscopic Data

Protons Chemical Shift (o, ppm) Multiplicity

Benzofuran Aromatic-H 70-7.8 Multiplet

| Pinacol Ester -CHs | ~ 1.35 | Singlet |
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Table 2: Typical 3C NMR Spectroscopic Data

Carbons Chemical Shift (6, ppm)
Benzofuran Aromatic-C 110 - 160

Boron-bound C Not always observed
Pinacol Ester -C(CHs)2 ~84

| Pinacol Ester -CHs | ~ 25 |

Table 3: Typical 2B NMR Spectroscopic Data

Boron Environment Chemical Shift (6, ppm)

| Trigonal Boronic Ester | 20 - 30 (broad) |

Table 4: Key Infrared (IR) Absorption Frequencies

Functional Group Wavenumber (cm~2)
Aromatic C-H Stretch > 3000

B-O Stretch 1300 - 1360

Aromatic C=C Stretch 1450 - 1600

| C-O Stretch | 1000 - 1250 |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for
structure elucidation.

General Workflow
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The overall process for structure elucidation follows a logical progression from synthesis to
definitive structural proof.

Synthesis & Purification

NMR Analysis Mass Spectrometry
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General workflow for structure elucidation.

Protocol for NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified benzofuran boronic
ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in a standard 5
mm NMR tube.

» 1H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer.
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of scans
(e.g., 1024 or more) and a longer relaxation delay may be required.

e 1B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the B
frequency. Use a boron-free NMR tube if quantitative analysis is required. A simple one-pulse
experiment is usually sufficient.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (for *H and 13C) or an external standard like BF3-OEt2 (for 11B).

Protocol for UPLC-ESI-MS

This protocol is adapted from methods developed for the high-throughput analysis of boronic
acids.[8]

o Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent
(e.g., acetonitrile or methanol). Dilute this solution to a final concentration of 1-10 pg/mL with
the mobile phase.

e Chromatographic Conditions:
o Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 um).

o Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is
effective.

o Flow Rate: 0.2-0.4 mL/min.
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o Injection Volume: 1-5 pL.

Mass Spectrometer Conditions (ESI Positive Mode):

o Capillary Voltage: 3.0-3.5 kV.

o

Cone Voltage: 20-30 V.

[¢]

Source Temperature: 120-150 °C.

[¢]

Desolvation Temperature: 350-450 °C.

[e]

Scan Range: m/z 50-500.

Data Analysis: Identify the molecular ion peak ([M+H]*, [M+Na]*, or [M+NHa]*). Use the
high-resolution data to calculate the elemental composition and compare it with the
theoretical formula.

Protocol for Single Crystal X-ray Diffraction

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1
mm in all dimensions). This is often the most challenging step and may require screening
various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion,
cooling).

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically
at a low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution and Refinement: Process the collected data to obtain a set of structure
factors. Solve the structure using direct methods or Patterson methods to get an initial model
of the atomic positions.

Refinement: Refine the atomic positions and thermal parameters against the experimental
data to improve the model. The final refined structure provides a detailed 3D view of the
molecule.[9][10]

Synthesis and Structure Relationship
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The structure elucidation process is intrinsically linked to the synthesis of the target molecule.
Understanding the reaction mechanism can provide strong evidence for the expected structure.
A common route to benzofuran boronic esters is the esterification of a corresponding
benzofuran boronic acid with a diol, such as pinacol.

4 Esterification Reaction )
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Formation of a benzofuran boronic pinacol ester.

By applying the suite of analytical techniques described in this guide, researchers can
confidently and accurately determine the structure of novel benzofuran boronic esters,
facilitating their application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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